molecular formula C6H4N2O2 B1279724 4-cyano-1H-pyrrole-2-carboxylic Acid CAS No. 80242-24-6

4-cyano-1H-pyrrole-2-carboxylic Acid

Cat. No.: B1279724
CAS No.: 80242-24-6
M. Wt: 136.11 g/mol
InChI Key: SAEZQFNKTQKVSM-UHFFFAOYSA-N
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Description

4-Cyano-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C6H4N2O2. It is a heterocyclic compound containing a pyrrole ring substituted with a cyano group at the 4-position and a carboxylic acid group at the 2-position. This compound is typically found as a white to pale yellow crystalline powder and is known for its stability under normal conditions .

Scientific Research Applications

4-Cyano-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research, including:

Safety and Hazards

4-cyano-1H-pyrrole-2-carboxylic Acid is an organic compound that poses certain potential hazards to humans . During handling or usage, appropriate safety measures should be taken, such as wearing protective gloves, glasses, and masks . It should be stored in a dry, well-ventilated place away from light, heat sources, and oxidizing agents .

Future Directions

4-cyano-1H-pyrrole-2-carboxylic Acid has potential synthetic and biological applications. It can be used in the synthesis of other organic compounds, including drugs and pesticides . It also plays a significant role in the synthesis of various pyrrole derivatives, which are important in the field of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-1H-pyrrole-2-carboxylic acid can be synthesized through the reaction of pyrrole with cyanoacetic acid. The process involves the acylation of pyrrole with cyanoacetic acid in the presence of acetic anhydride and sulfuric acid as catalysts . The reaction conditions typically include:

    Temperature: Room temperature

    Catalysts: Acetic anhydride and sulfuric acid

    Solvents: Organic solvents such as ethanol or acetone

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4-cyano-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrrole-2-carbonitrile
  • Isoquinoline-5-carboxylic acid
  • 3-Pyrrolecarboxylic acid
  • 5-Formyl-1H-pyrrole-2-carboxylic acid

Comparison: 4-Cyano-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 4-bromo-1H-pyrrole-2-carbonitrile lacks the carboxylic acid group, which affects its solubility and reactivity in different chemical environments .

Properties

IUPAC Name

4-cyano-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEZQFNKTQKVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473002
Record name 4-cyano-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80242-24-6
Record name 4-cyano-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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